molecular formula C27H25ClO5 B11153439 ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11153439
M. Wt: 464.9 g/mol
InChI Key: JJOOGHDTHRFQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin derivative family, characterized by a 2-oxo-2H-chromen core. Its structure includes:

  • 4-Methyl group: Influences steric and electronic properties.
  • 7-[(2-Methyl-1-Naphthyl)Methoxy] substituent: A bulky aromatic group that increases lipophilicity and may impact binding interactions.
  • Ethyl propanoate ester: Modifies solubility and metabolic stability.

Properties

Molecular Formula

C27H25ClO5

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C27H25ClO5/c1-4-31-26(29)12-11-19-17(3)21-13-23(28)25(14-24(21)33-27(19)30)32-15-22-16(2)9-10-18-7-5-6-8-20(18)22/h5-10,13-14H,4,11-12,15H2,1-3H3

InChI Key

JJOOGHDTHRFQOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC4=CC=CC=C43)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the naphthyl group, and the addition of other substituents. Common synthetic routes may involve:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of Substituents: Various substituents, such as the chloro and methyl groups, can be added through halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (Substituent at 7-Position) CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
Main Compound : (2-Methyl-1-Naphthyl)Methoxy Not Provided C₂₉H₂₅ClO₅* ~494.0 (calculated) ~5.2† 5 Bulky naphthyl group enhances lipophilicity
Analog 1 : Propoxy 701285-97-4 C₁₈H₂₁ClO₅ 352.8 3.8 5 Shorter alkyl chain reduces steric hindrance
Analog 2 : 3-MethylphenylMethoxy 843615-72-5 C₂₃H₂₃ClO₅ 414.88 ~4.5† 5 Moderately bulky; balanced lipophilicity
Analog 3 : [3-(Trifluoromethyl)Phenyl]Methoxy 573973-49-6 C₂₃H₂₀ClF₃O₅ 468.09 ~4.8† 5 Trifluoromethyl group increases electronegativity and stability

*Calculated based on substituent analysis. †Estimated via comparative analysis.

Structural Analysis

  • Main Compound : The 2-methyl-1-naphthylmethoxy group introduces significant steric bulk and aromaticity, likely reducing solubility in aqueous media but enhancing membrane permeability .
  • Analog 2 (3-MethylphenylMethoxy) : A phenyl ring with a methyl group balances lipophilicity and electronic effects, offering intermediate properties between the main compound and Analog 1 .
  • Analog 3 (TrifluoromethylPhenylMethoxy) : The electron-withdrawing trifluoromethyl group increases metabolic stability and resistance to oxidation, a feature critical in drug design .

Physicochemical Properties

  • Molecular Weight : The main compound (~494 g/mol) exceeds all analogs, which may limit bioavailability under Lipinski’s Rule of Five (threshold: 500 g/mol).
  • Hydrogen Bond Acceptors : All compounds retain 5 acceptors (ester carbonyl, ether oxygens), ensuring consistent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.